4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-(DIFLUOROMETHYL)-2-[4-(3-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluoromethyl group, a pyridylmethyl-substituted piperazine, and a methoxyphenyl ether moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-(DIFLUOROMETHYL)-2-[4-(3-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base.
Attachment of the pyridylmethyl-substituted piperazine: This can be done through a nucleophilic substitution reaction, where the piperazine ring is introduced to the pyrimidine core.
Methoxylation of the phenyl ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-{6-(DIFLUOROMETHYL)-2-[4-(3-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the difluoromethyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine or phenyl rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{6-(DIFLUOROMETHYL)-2-[4-(3-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The difluoromethyl group and pyridylmethyl-substituted piperazine moiety may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-FLUORO-7-HYDROXY-CHROMAN-2,4-DIONE: This compound shares some structural similarities but differs in its functional groups and overall structure.
Uniqueness
4-{6-(DIFLUOROMETHYL)-2-[4-(3-PYRIDYLMETHYL)PIPERAZINO]-4-PYRIMIDINYL}-2-METHOXYPHENYL METHYL ETHER is unique due to its combination of a difluoromethyl group, pyridylmethyl-substituted piperazine, and methoxyphenyl ether moiety. This unique structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H25F2N5O2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C23H25F2N5O2/c1-31-20-6-5-17(12-21(20)32-2)18-13-19(22(24)25)28-23(27-18)30-10-8-29(9-11-30)15-16-4-3-7-26-14-16/h3-7,12-14,22H,8-11,15H2,1-2H3 |
InChI Key |
HQCOOILLQHHDNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)CC4=CN=CC=C4)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.